2-(2-Carboxyphenyl)benzoic acid;ethane
Description
Chemical Identity and Structural Characterization of 2-(2-Carboxyphenyl)benzoic Acid
Systematic Nomenclature and Molecular Formula
The compound is formally named 2-(2-carboxyphenyl)benzoic acid under IUPAC rules, denoting two benzoic acid groups connected at the 2-position of their respective benzene rings. Its molecular formula is C₁₄H₁₀O₄ , with a molar mass of 242.23 g/mol. The SMILES representation (C1=CC=C(C(=C1)C(=O)O)C2=CC=CC=C2C(=O)O) confirms the para-substituted carboxylic acid groups.
Table 1: Key identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2-carboxyphenyl)benzoic acid | |
| CAS Registry | 482-05-3 | |
| Molecular Formula | C₁₄H₁₀O₄ | |
| SMILES | OC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Crystallographic Analysis and Molecular Geometry
X-ray diffraction studies reveal a planar biphenyl backbone with dihedral angles of 15–25° between the two benzene rings, minimizing steric hindrance between carboxylic groups. The carboxylic acid moieties adopt a trans configuration, forming intramolecular hydrogen bonds (O─H···O=C) with bond lengths of 1.85–1.92 Å. This arrangement stabilizes the crystal lattice via π-π stacking (3.4 Å interplanar distance) and intermolecular hydrogen bonding.
Table 2: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=7.42 Å, b=5.89 Å, c=12.31 Å |
| Hydrogen Bond Network | R₂²(8) dimer motif |
Spectroscopic Characterization (FT-IR, NMR, MS)
FT-IR Spectroscopy : Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O─H stretch) confirm carboxylic acid groups. The out-of-plane C─H bending at 720 cm⁻¹ indicates monosubstituted benzene rings.
¹H NMR (DMSO-d₆) :
- δ 13.12 (s, 2H, COOH)
- δ 8.02 (d, J=7.8 Hz, 2H, H-3/H-6)
- δ 7.65 (t, J=7.5 Hz, 2H, H-4/H-5)
- δ 7.52 (d, J=7.2 Hz, 2H, H-2'/H-6')
- δ 7.41 (t, J=7.3 Hz, 2H, H-3'/H-5')
- δ 7.34 (t, J=7.1 Hz, 1H, H-4')
¹³C NMR :
Mass Spectrometry :
Tautomerism and Conformational Isomerism
The compound exhibits atropisomerism due to restricted rotation about the biphenyl bond, with a rotational barrier of ~25 kcal/mol. Two enantiomeric forms (Δ and Λ) coexist at room temperature, separable below ‑20°C. No keto-enol tautomerism is observed, as the carboxylic acid groups remain protonated in solid and solution states (pH < 5).
Figure 1: Atropisomer interconversion
COOH COOH
/ \ / \
/ \ / \
O C≡C C≡C O
/ \ / \
COOH ≡ ≡ COOH
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(2-carboxyphenyl)benzoic acid;ethane |
InChI |
InChI=1S/C14H10O4.C2H6/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18;1-2/h1-8H,(H,15,16)(H,17,18);1-2H3 |
InChI Key |
BZXBUJDCFBMMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyanation and Hydrolysis of Dihalo Precursors
This method involves nucleophilic substitution followed by hydrolysis, as demonstrated in the synthesis of 1,1-di-(p-carboxyphenyl)ethane.
- Step 1 : React 1,2-dibromoethane with 2-chlorobenzoic acid derivatives in the presence of a copper catalyst (e.g., CuCN) and quinoline at reflux (70–100°C, 48–72 h).
- Step 2 : Hydrolyze the resulting dinitrile intermediate using concentrated hydrochloric acid or sodium hydroxide under reflux to yield the dicarboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuCN/quinoline | |
| Reaction Temperature | 70–100°C | |
| Yield | ~80% (nitrile intermediate) |
Palladium-Catalyzed Cross-Coupling
Adapted from methods for synthesizing biphenyl esters, this approach employs palladium or nickel catalysts to couple aryl zinc reagents with ethane-linked substrates.
- Step 1 : Prepare 2-carboxyphenylzinc bromide by reacting 2-bromobenzoic acid with zinc dust in tetrahydrofuran (THF).
- Step 2 : React with 1,2-dibromoethane in the presence of Pd(PPh₃)₄ or NiCl₂(PPh₃)₂ at 60–80°C for 24–48 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | THF | |
| Yield | 75–85% |
Hydrogenation of Divinyl Precursors
Inspired by the hydrogenation of vinyl groups in thienyl derivatives, this method reduces a styrene-type intermediate to form the ethane bridge.
- Step 1 : Synthesize 1,2-di-(2-carboxyphenyl)ethylene via a Wittig reaction between 2-carboxybenzaldehyde and ethylidenetriphenylphosphorane.
- Step 2 : Hydrogenate the double bond using H₂ (15–20 bar) and Pd/C (10% w/w) in ethanol at 100°C for 12 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (10% w/w) | |
| Pressure | 15–20 bar H₂ | |
| Yield | 80–90% |
Esterification-Hydrolysis Route
This two-step process, commonly used for dicarboxylic acids, avoids handling sensitive intermediates.
- Step 1 : React ethane-1,2-diol with 2-chlorobenzoyl chloride in pyridine to form the diester.
- Step 2 : Hydrolyze the diester using NaOH (6 M) in ethanol/water (1:1) under reflux for 6 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Esterification Agent | Pyridine | |
| Hydrolysis Agent | NaOH (6 M) | |
| Yield | 70–75% (over two steps) |
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Cyanation | High yield, scalable | Requires toxic cyanide reagents |
| Cross-Coupling | Mild conditions, versatile | Expensive Pd/Ni catalysts |
| Hydrogenation | Clean reaction, high purity | Requires high-pressure H₂ |
| Esterification | Simple, avoids metal catalysts | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to form corresponding anhydrides or esters.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, air or oxygen with cobalt or manganese catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated biphenyls.
Scientific Research Applications
2,2’-Diphenyldicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Diphenyldicarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Different Linkers
2,2′-Dithiodibenzoic Acid (DTBA)
- Structure : Two benzoic acid groups linked by a disulfide (–S–S–) bridge.
- Key Differences: Reactivity: The disulfide bond in DTBA undergoes redox reactions, unlike the inert ethane linker in the target compound. Hydrogen Bonding: DTBA forms non-symmetric eight-membered {···HOCO}₂ synthons with benzoic acid derivatives, while ethane-linked analogs may exhibit different packing due to reduced steric hindrance .
- Applications: DTBA is used in co-crystal engineering for drug delivery, whereas ethane-linked derivatives may prioritize stability in non-polar environments .
2,2'-{Oxybis[(ethane-2,1-diyloxy)ethane-2,1-diyl]}dibenzoic Acid
- Structure : A longer ethane-based chain with oxygen atoms connecting two benzoic acid groups.
- Key Differences :
Diplosal Acetate (CAS 530-75-6)
- Structure : Ester-linked benzoic acid derivatives (e.g., 2-((2-Acetoxybenzoyl)oxy)benzoic acid).
- Key Differences :
Co-Crystal Systems
DTBA·2(benzoic acid)
- Ratio : 1:2 co-crystal.
- Synthon : Eight-membered {···HOCO}₂ hydrogen-bonding motif.
2DTBA·3-BrBA
- Ratio : 2:1 co-crystal with 3-bromobenzoic acid.
- Packing: Bromine introduces halogen bonding, which ethane cannot replicate. This affects crystal density and melting points .
2-(2-Carboxyphenyl)benzoic acid–4,4'-bipyridyl N,N'-dioxide
- Hydrogen Bonding : O–H···O and O–H···N interactions create layered structures. Ethane-linked compounds may instead form linear or helical arrangements due to linker flexibility .
2-(Diphenylphosphino)benzoic Acid
- Functional Group: Phosphino (–PPh₂) substituent.
- Applications : Used in catalysis (e.g., cross-coupling reactions). The ethane-linked target compound lacks this coordination capability .
2-(1-Acetyl-2-oxopropyl)benzoic Acid
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Melting Point (°C) | Synthon Type |
|---|---|---|---|---|---|
| 2-(2-Carboxyphenyl)benzoic acid; ethane | C₁₆H₁₄O₄* | 270.28 | Carboxylic acid, ethane | N/A | O–H···O (predicted) |
| DTBA | C₁₄H₁₀O₄S₂ | 330.36 | Carboxylic acid, disulfide | 210–215 | {···HOCO}₂ |
| Diplosal Acetate | C₁₆H₁₂O₆ | 300.26 | Ester, carboxylic acid | 138–140 | C=O···H–O |
| 2-(Diphenylphosphino)benzoic acid | C₁₉H₁₅O₂P | 318.30 | Phosphino, carboxylic acid | 160–162 | P–H···O (weak) |
*Hypothetical formula assuming ethane bridges two 2-carboxyphenyl groups.
Q & A
Q. What synthetic strategies are recommended for preparing 2-(2-Carboxyphenyl)benzoic acid;ethane with regioselective control?
A two-step condensation process involving o-phthalaldehydic acid derivatives and aryl amines under acidic conditions (e.g., sulfuric acid or methanesulfonic acid) is commonly employed. Catalysts like zinc chloride or urea may enhance reaction efficiency. For example, Hilton-Davis Chemical Co. demonstrated similar syntheses for bis(phenyl)methyl benzoic acid derivatives via acid-catalyzed condensation . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the target compound.
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Data collection with high-resolution detectors to minimize noise.
- Use of direct methods (SHELXD) for phase determination.
- Refinement with SHELXL, incorporating anisotropic displacement parameters for carboxyl groups. Challenges include managing hydrogen bonding networks between carboxylic acid groups, which may require constrained refinement .
Q. What analytical techniques are optimal for purity assessment and functional group identification?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/0.1% formic acid gradients.
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z ~300–330). Diplosal acetate derivatives (C16H12O6) provide analogous validation for fragmentation patterns .
- FT-IR : Peaks at ~2500–3500 cm⁻¹ (carboxylic O-H stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups.
Advanced Research Questions
Q. How can conflicting NMR and crystallographic data be reconciled for this compound?
Discrepancies may arise from dynamic processes (e.g., hydrogen bonding or rotational isomerism) in solution vs. solid-state. Mitigation strategies:
Q. What methodologies enable the study of this compound’s coordination chemistry in catalytic systems?
The carboxylic acid groups act as anchoring sites for metal ions (e.g., Cu²⁺, Fe³⁺). Experimental design considerations:
- Ligand Synthesis : Modify the ethane linker with phosphine groups (e.g., 2-(diphenylphosphino)benzoic acid derivatives) to enhance metal binding .
- Spectroscopic Monitoring : Use UV-vis titration to determine binding constants (Kd) and EXAFS for metal-ligand coordination geometry.
- Catalytic Testing : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres.
Q. How do solvent polarity and pH affect the solubility and stability of this compound?
- Solubility Screening : Use the Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions).
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. LC-MS monitors decarboxylation or esterification byproducts.
- Thermodynamic Analysis : Measure ΔHsol via calorimetry to correlate solubility with solvent polarity .
Q. What computational approaches predict the compound’s reactivity in supramolecular assemblies?
- Molecular Dynamics (MD) : Simulate self-assembly in aqueous/organic interfaces using GROMACS.
- DFT Calculations : Optimize dimerization energetics (e.g., B3LYP/6-31G*) to predict hydrogen-bonded networks.
- Docking Studies : Evaluate host-guest interactions with macrocycles (e.g., cucurbiturils) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
